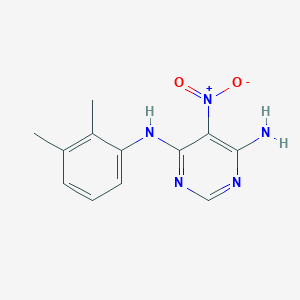

N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

描述

Key Features of the Molecular Architecture

- Pyrimidine Core : The six-membered aromatic ring with alternating nitrogen atoms at positions 1 and 3 governs the compound’s planar geometry and electronic properties.

- Nitro Group : Positioned at C5, this group polarizes the ring, increasing susceptibility to nucleophilic substitution reactions.

- Amino Groups : The -NH₂ groups at C4 and C6 enable participation in hydrogen bonding and salt formation.

- 2,3-Dimethylphenyl Substituent : This aromatic group introduces steric hindrance and modulates solubility profiles.

Data Table: Essential Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₅O₂ |

| Molecular Weight | 259.27 g/mol |

| SMILES Notation | CC1=C(C(=CC=C1)C)Nc2nc(N)c(N+[O-])cn2 |

| IUPAC Name | 4-N-(2,3-Dimethylphenyl)-5-nitropyrimidine-4,6-diamine |

Isomerism and Stereochemical Considerations

The compound exhibits no stereoisomerism due to the absence of chiral centers or geometric constraints. The substituents on the pyrimidine ring (nitro, amino, and dimethylphenyl groups) are fixed in their positions, eliminating the possibility of constitutional isomerism. The 2,3-dimethylphenyl group’s substituents occupy adjacent positions on the benzene ring, further precluding geometric isomerism.

Functional Group Analysis

- Nitro Group (-NO₂) : A strong electron-withdrawing group that reduces electron density on the pyrimidine ring, directing reactivity toward electrophilic substitution at meta positions relative to itself.

- Primary Amines (-NH₂) : These groups enhance solubility in polar solvents and enable interactions with biological targets via hydrogen bonding.

- Dimethylphenyl Group : A hydrophobic moiety that influences lipophilicity, potentially affecting membrane permeability in biological systems.

属性

IUPAC Name |

4-N-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-7-4-3-5-9(8(7)2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFUUCXXDFMDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2,3-dimethylaniline with a suitable pyrimidine precursor. One common method is the condensation of 2,3-dimethylaniline with 5-nitro-2,4,6-trichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, polar solvents like DMF or DMSO.

Coupling Reactions: Boronic acids or esters, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed

Reduction: Formation of N4-(2,3-dimethylphenyl)-5-aminopyrimidine-4,6-diamine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Coupling Reactions: Formation of biaryl derivatives with extended conjugation and potential biological activity.

科学研究应用

N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.

Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Materials Science: Pyrimidine derivatives are explored for their electronic and optical properties, making them useful in the development of organic semiconductors and light-emitting materials.

Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.

作用机制

The mechanism of action of N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting key biochemical pathways and exerting its therapeutic or toxic effects.

相似化合物的比较

Characterization Methods

- NMR and HRMS : Structural confirmation of analogs is routinely performed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), as demonstrated for derivatives in .

- Computational Modeling : Gaussian16 software has been employed to optimize geometries and predict reaction pathways for related pyrimidines, suggesting methodologies applicable to the target compound .

生物活性

N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H13N5O2

- Molecular Weight : 259.26 g/mol

- Structural Features :

- The compound contains a nitro group at the 5-position of the pyrimidine ring.

- The N4 position is substituted with a 2,3-dimethylphenyl group.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been shown to affect cell lines related to leukemia and neuroblastoma.

- Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially modulating their activities. This mechanism is crucial for its therapeutic implications in cancer treatment and other diseases.

- Antimicrobial Properties : Some studies have indicated that pyrimidine derivatives can exhibit antimicrobial effects, although specific data on this compound is limited.

The biological mechanisms of this compound are primarily attributed to its ability to bind effectively to biological targets. The presence of the nitro group enhances its reactivity and potential interactions with enzymes and receptors involved in disease pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations. For example:

- Cell Line : EU-3 (acute lymphoblastic leukemia)

- IC50 Value : 0.4 µM

- Cell Line : NB-1643 (neuroblastoma)

- IC50 Value : 0.8 µM

These results suggest that the compound could be a promising candidate for further development in anticancer therapies.

Synthesis Pathways

The synthesis of this compound typically involves:

- Starting Materials : Pyrimidine derivatives and appropriate methylated phenyl groups.

- Reagents : Common reagents include potassium permanganate for oxidation and various amines for substitution reactions.

- Yield Optimization : Reaction conditions such as temperature and solvent choice can significantly affect yield and purity.

常见问题

Q. What are the optimal synthetic routes for preparing N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, and what factors influence reaction yields?

- Methodological Answer : The synthesis of 5-nitropyrimidine-4,6-diamine derivatives typically involves nucleophilic substitution reactions. For example, substituted amines react with 4,6-dichloro-5-nitropyrimidine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours . Key factors affecting yields include:

- Substituent reactivity : Electron-donating groups on the aryl amine (e.g., methyl groups) enhance nucleophilicity, improving substitution efficiency.

- Solvent choice : Polar aprotic solvents stabilize transition states and improve reaction homogeneity.

- Temperature control : Excessive heat may lead to nitro group reduction or byproduct formation.

Example yields from analogous compounds ():

| Substituent (N4/N6) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Chlorobenzyl | 95 | 159–161 |

| 4-Bromophenethyl | 30 | N/A |

| Diethyl | 89 | 84–86 |

Q. How can spectroscopic techniques and chromatographic methods characterize this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyrimidine ring structure and substituent positions. For example, the nitro group at C5 deshields adjacent protons, producing distinct splitting patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro: 1520–1350 cm, amine: 3300–3500 cm) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization. A solvent system like ethyl acetate/hexane (7:3) effectively separates intermediates .

Q. What in vitro screening approaches are recommended for initial evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cancer Cell Line Screening : Use MTT assays to assess cytotoxicity in adherent cell lines (e.g., HeLa, MCF-7). IC values below 10 µM suggest therapeutic potential .

- Enzyme Inhibition Studies : Test inhibition of kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) using fluorescence-based assays .

Advanced Research Questions

Q. How do structural modifications at the N4 and C5 positions affect biological activity and physicochemical properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- N4 Substituents : Bulky groups (e.g., 2,3-dimethylphenyl) enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Piperazine derivatives (e.g., ) show improved pharmacokinetics due to hydrogen-bonding interactions .

- C5 Nitro Group : Essential for electron-withdrawing effects, stabilizing the pyrimidine ring and enabling redox-mediated cytotoxicity . Replacement with amino groups reduces activity by 90% in analogous compounds .

- Computational Modeling : Use DFT calculations (e.g., Gaussian16) to predict electronic properties (HOMO-LUMO gaps) and correlate with experimental bioactivity .

Q. What computational methods are suitable for studying interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina to simulate binding to enzymes (e.g., DNA topoisomerase II). Optimize ligand conformations using AMBER force fields .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., methyl vs. chloro groups) .

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify dysregulated pathways (e.g., apoptosis vs. autophagy) .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models to clarify discrepancies between in vitro and in vivo efficacy .

- Redox Profiling : Use cyclic voltammetry to assess nitro group reduction potential, which may vary between aerobic (cell culture) and hypoxic (tumor microenvironment) conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。